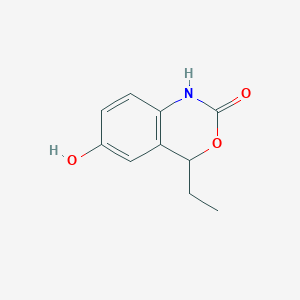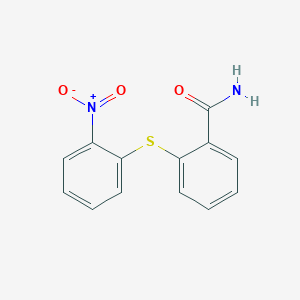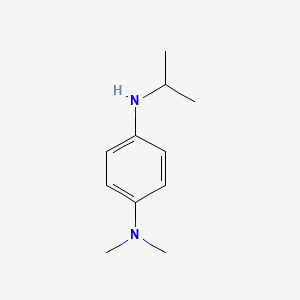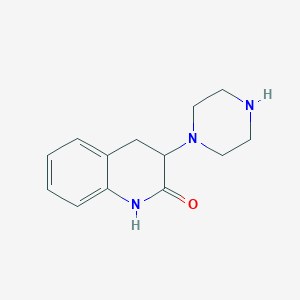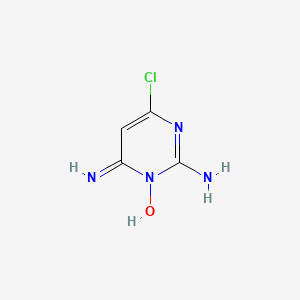
2,6-Diamino-4-chloropyrimidin-1-ium-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diamino-4-chloropyrimidine N-oxide is a heterocyclic compound that has garnered significant interest due to its diverse applications in medicinal chemistry and industrial processes. This compound is known for its role in the synthesis of various pharmacologically active derivatives, particularly in the treatment of conditions such as hypertension and androgenetic alopecia.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diamino-4-chloropyrimidin-1-ium-1-olate typically involves the N-oxidation of 2,6-diamino-4-chloropyrimidine. One common method employs spinel chromite nanocatalysts, such as CoCr2O4, in the presence of hydrogen peroxide (H2O2) in an ethanol solution at 50°C. This method yields the desired product with high efficiency and can be recycled multiple times without significant loss of catalytic activity .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of efficient and green heterogeneous catalysts, such as spinel chromites, is preferred to ensure high yield and sustainability. The reaction conditions are optimized to maintain consistency and quality in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Diamino-4-chloropyrimidine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in ethanol solution at 50°C.
Reduction: Various reducing agents, depending on the desired product.
Substitution: Nucleophiles such as amines or thiols under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted diaminopyrimidine oxides, which have significant pharmacological properties .
Aplicaciones Científicas De Investigación
2,6-Diamino-4-chloropyrimidine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Known for its antihypertensive properties and its role in treating androgenetic alopecia by stimulating hair growth.
Industry: Utilized in the production of pharmaceuticals and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2,6-Diamino-4-chloropyrimidin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. For instance, in the treatment of hypertension, it acts as a peripheral vasodilator, reducing vascular resistance to blood flow. In the case of androgenetic alopecia, it increases prostaglandin endoperoxide synthesis, which stimulates hair growth .
Comparación Con Compuestos Similares
- 2,4-Diamino-6-chloropyrimidine
- 2,6-Diamino-4-chloropyrimidine
- 2,6-Diamino-5-nitroso-4-pyrimidinol
Comparison: 2,6-Diamino-4-chloropyrimidine N-oxide is unique due to its N-oxide functional group, which imparts distinct chemical and pharmacological properties. Compared to its analogs, this compound exhibits higher catalytic activity and stability in various reactions, making it a valuable intermediate in the synthesis of pharmacologically active derivatives .
Propiedades
Fórmula molecular |
C4H5ClN4O |
|---|---|
Peso molecular |
160.56 g/mol |
Nombre IUPAC |
4-chloro-1-hydroxy-6-iminopyrimidin-2-amine |
InChI |
InChI=1S/C4H5ClN4O/c5-2-1-3(6)9(10)4(7)8-2/h1,6,10H,(H2,7,8) |
Clave InChI |
XGCHTWGTEMOPJT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(N(C1=N)O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


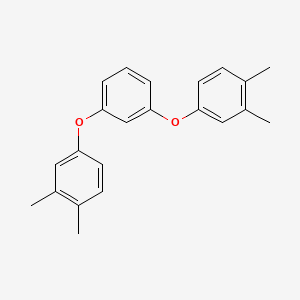
![2-Methoxy-4-[(morpholin-4-yl)methyl]aniline](/img/structure/B8613437.png)
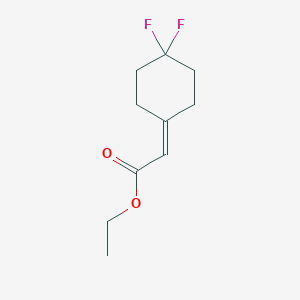

![2-Chloro-N-[1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B8613453.png)
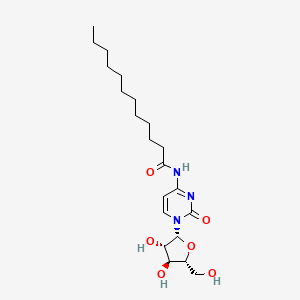
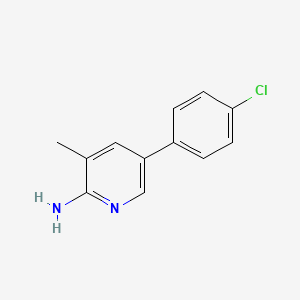
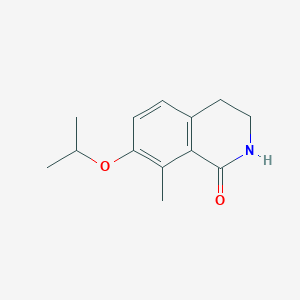
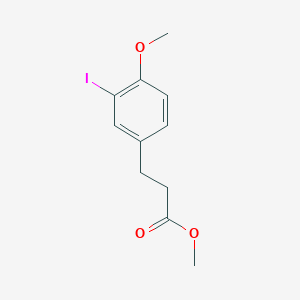
![Ethanesulfonic acid, 2-[(1-oxo-2-propenyl)amino]-](/img/structure/B8613483.png)
